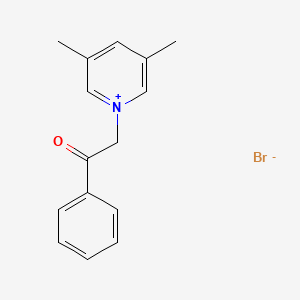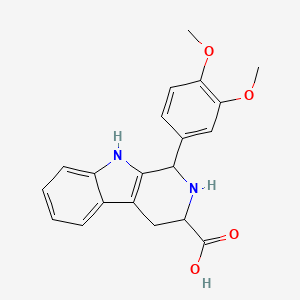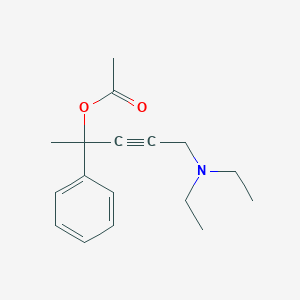
3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide, also known as DOPB, is a synthetic compound that has been widely used in scientific research. This compound is a quaternary ammonium salt and has a molecular weight of 344.27 g/mol. DOPB has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide is based on its ability to bind to specific molecules and ions in biological systems. This compound has a pyridinium ring that can interact with negatively charged molecules, such as phospholipids and nucleic acids, through electrostatic interactions. This compound also has a phenylethyl group that can interact with hydrophobic regions of proteins and membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific biological system being studied. For example, this compound has been shown to inhibit the activity of the plasma membrane dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This compound has also been shown to modulate the activity of different enzymes, such as protein kinase C and calcium-dependent proteases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide in lab experiments is its high sensitivity and selectivity for specific ions and molecules. This compound can be used to detect and measure the concentration of different analytes in real-time, making it a useful tool for studying dynamic biological processes. However, one of the limitations of using this compound is its potential toxicity and interference with biological systems. This compound can interact with different proteins and membranes, leading to changes in their structure and function.
Zukünftige Richtungen
There are several future directions for using 3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide in scientific research. One potential application is in the development of new fluorescent probes for detecting and measuring different ions and molecules in biological systems. This compound can be modified to have different binding properties and fluorescence properties, making it a versatile tool for studying different biological processes. Another potential direction is in the development of new drugs and therapies that target specific biological pathways and enzymes that are modulated by this compound. By understanding the mechanism of action of this compound, researchers can develop new drugs that target specific enzymes and signaling pathways, leading to new treatments for various diseases and disorders.
Synthesemethoden
3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide can be synthesized through a multistep process involving the reaction of 2-acetylpyridine with benzaldehyde, followed by the reaction with methyl iodide and then with sodium bromide. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide has been extensively used in scientific research as a fluorescent probe for detecting and measuring the concentration of different ions and molecules in biological systems. It has been used to study the transport of neurotransmitters, such as dopamine and norepinephrine, across cell membranes. This compound has also been used to investigate the role of calcium in the activation of different enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyridin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO.BrH/c1-12-8-13(2)10-16(9-12)11-15(17)14-6-4-3-5-7-14;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJZILAEKCWUFI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)CC(=O)C2=CC=CC=C2)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939902.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4939903.png)

![2-{[2-(4-iodophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4939922.png)
![N-(3-acetylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4939925.png)

![ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate](/img/structure/B4939938.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)
![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4939968.png)

![4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4939979.png)
